molecular formula C12H18N4O3 B6136663 2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane

2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane

Cat. No. B6136663
M. Wt: 266.30 g/mol
InChI Key: WMVYUEOVXMEIIH-UHFFFAOYSA-N
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Description

2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane is complex and not fully understood. However, it is believed to interact with various cellular components, including proteins and nucleic acids, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects
Studies have shown that 2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane has various biochemical and physiological effects. For instance, it has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate the immune response. Additionally, it has been studied for its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane is its versatility, which allows for its use in various fields of scientific research. Additionally, it has a relatively low toxicity profile, making it a safer option for lab experiments. However, its synthesis can be challenging, and its mechanism of action is not fully understood, which can limit its use in certain areas of research.

Future Directions

There are several future directions for the study of 2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane. For instance, further research is needed to fully understand its mechanism of action and potential applications in drug delivery systems. Additionally, its use as a fluorescent probe for the detection of ROS in living cells can be further explored. Furthermore, its potential neuroprotective effects can be studied in greater detail to determine its potential use in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, 2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane is a versatile chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanisms of action.

Synthesis Methods

2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane can be synthesized using a variety of methods, including the reaction of 1,2-oxazinan-3-one with 1-(azidomethyl)tetrahydrofuran in the presence of copper (I) iodide. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which results in the formation of the triazole ring.

Scientific Research Applications

2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane has potential applications in various fields of scientific research. For instance, it has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to selectively release drugs in response to specific stimuli.

properties

IUPAC Name

oxazinan-2-yl-[1-(oxolan-2-ylmethyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c17-12(16-5-1-2-7-19-16)11-9-15(14-13-11)8-10-4-3-6-18-10/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVYUEOVXMEIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)C(=O)C2=CN(N=N2)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane

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